molecular formula C24H19FN2O3 B12033925 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618073-94-2

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12033925
CAS No.: 618073-94-2
M. Wt: 402.4 g/mol
InChI Key: UAZKSROEBBVFQA-XDOYNYLZSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a fluorinated benzoyl group is introduced to the pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

618073-94-2

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O3/c1-15-9-10-18(12-19(15)25)22(28)20-21(17-7-3-2-4-8-17)27(24(30)23(20)29)14-16-6-5-11-26-13-16/h2-13,21,28H,14H2,1H3/b22-20-

InChI Key

UAZKSROEBBVFQA-XDOYNYLZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4)O)F

Origin of Product

United States

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